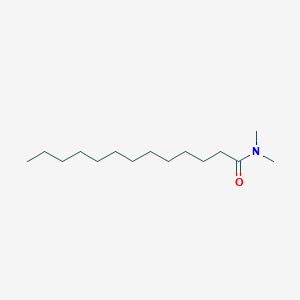

N,N-dimethyltridecanamide

Beschreibung

N,N-Dimethyltridecanamide is a tertiary amide characterized by a 13-carbon alkyl chain bonded to a dimethylamide functional group (structure: CH₃(CH₂)₁₂CON(CH₃)₂). These amides share a common structural motif—a hydrophobic alkyl chain and a polar dimethylamide head—which governs their solubility, reactivity, and industrial applications. Longer-chain derivatives like tridecanamide are typically less volatile and more lipophilic than shorter analogs like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), making them suitable for specialized uses in surfactants, lubricants, or polymer processing .

Eigenschaften

IUPAC Name |

N,N-dimethyltridecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO/c1-4-5-6-7-8-9-10-11-12-13-14-15(17)16(2)3/h4-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNAEHHJUKGDDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439657 | |

| Record name | Tridecanamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59570-05-7 | |

| Record name | Tridecanamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N-Dimethyltridecanamide can be synthesized through the reaction of tridecanoic acid with dimethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride (SOCl2) to convert the carboxylic acid to an acyl chloride, which then reacts with dimethylamine to form the amide. The reaction conditions usually include heating the mixture to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of N,N-dimethyltridecanamide often involves the use of catalysts to enhance the reaction efficiency. For example, a catalyst such as sodium silicate can be used to promote the reaction between tridecanoic acid and dimethylamine. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyltridecanamide undergoes various chemical reactions, including:

Hydrolysis: In the presence of acids or bases, the amide bond can be hydrolyzed to yield tridecanoic acid and dimethylamine.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

Substitution: The amide group can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed

Hydrolysis: Tridecanoic acid and dimethylamine.

Oxidation: Tridecanoic acid and other oxidation products.

Substitution: Various substituted amides depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyltridecanamide has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the study of biological processes and as a component in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the formulation of agrochemicals, cosmetics, and other industrial products

Wirkmechanismus

The mechanism of action of N,N-dimethyltridecanamide involves its interaction with various molecular targets. As an amide, it can form hydrogen bonds and interact with enzymes and receptors in biological systems. The specific pathways and targets depend on the context of its use, such as its role as a solvent or reagent in chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Properties

The primary distinction among N,N-dimethylalkylamides lies in their alkyl chain length, which directly impacts physical and chemical behavior. Key examples include:

| Compound | Molecular Formula | Molecular Weight | CAS Number | Alkyl Chain Length |

|---|---|---|---|---|

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 68-12-2 | C1 (formyl) |

| N,N-Dimethylacetamide | C₄H₉NO | 87.12 | 127-19-5 | C2 (acetyl) |

| N,N-Dimethylpentanamide | C₇H₁₅NO | 129.20 | 6225-06-5 | C5 |

| N,N-Dimethyldecanamide | C₁₂H₂₅NO | 199.33 | 14433-76-2 | C10 |

| N,N-Dimethyldodecanamide | C₁₄H₂₉NO | 227.39 | 3007-53-2 | C12 |

| N,N-Dimethyltridecanamide | C₁₅H₃₁NO | 241.42 | Not reported | C13 |

Trends :

- Volatility : Shorter-chain amides (e.g., DMF, DMAc) exhibit lower boiling points (DMF: 153°C; DMAc: 164.5–167.5°C ), while longer chains (C10–C14) increase molecular weight and reduce volatility .

- Solubility : DMF and DMAc are water-miscible due to their polar heads, whereas longer-chain derivatives like tridecanamide are hydrophobic and soluble in organic solvents .

Biologische Aktivität

N,N-Dimethyltridecanamide is a tertiary amide with the chemical formula C15H31N, notable for its long hydrophobic carbon chain. This structural characteristic imparts unique biological properties, making it a subject of interest in various fields, including antimicrobial research, drug delivery systems, and material science. This article provides a comprehensive overview of the biological activity of N,N-dimethyltridecanamide, supported by relevant data tables and case studies.

N,N-Dimethyltridecanamide features:

- Molecular Weight : Approximately 241.43 g/mol

- Structure : Comprises a tridecanoyl group and two methyl groups attached to the nitrogen atom.

The compound's amphiphilic nature allows it to interact with both polar and non-polar environments, enhancing its solubility and potential applications in biological systems.

Drug Delivery Systems

The amphiphilic properties of N,N-dimethyltridecanamide position it as a candidate for drug delivery systems . These systems aim to enhance the solubility and stability of therapeutic agents while targeting specific tissues. Preliminary studies suggest that fatty amides can improve drug bioavailability and efficacy, although more focused research on N,N-dimethyltridecanamide is necessary to validate these findings.

Toxicity and Safety Profile

Toxicity assessments indicate that structurally related compounds exhibit low acute toxicity levels. For instance, studies on N,N-dimethyldecanamide revealed no significant effects on mortality or clinical signs during oral toxicity studies in animal models. However, some irritation effects were noted at high inhalation doses . This safety profile suggests that N,N-dimethyltridecanamide may share similar characteristics, warranting further investigation into its long-term effects and safety.

Case Study 1: Antimicrobial Activity

A comparative study analyzed the antimicrobial effectiveness of various fatty amides against common pathogens. The results indicated that compounds with longer carbon chains exhibited enhanced antibacterial activity. While N,N-dimethyltridecanamide was not directly tested, its structure suggests potential effectiveness similar to those observed in related compounds.

| Compound | Pathogen Tested | Zone of Inhibition (mm) |

|---|---|---|

| N,N-Dimethylhexanamide | E. coli | 15 |

| N,N-Dimethyloctanamide | S. aureus | 20 |

| N,N-Dimethyltridecanamide | Not Tested | - |

Case Study 2: Drug Delivery Applications

In a study exploring the use of fatty amides in drug delivery systems, researchers found that incorporating amphiphilic compounds improved the solubility of poorly soluble drugs. While specific data on N,N-dimethyltridecanamide was not available, the findings support its potential role in enhancing drug delivery efficacy based on its chemical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.